molecular formula C6H4FNOS B3164078 1-Fluoro-3-(sulfinylamino)benzene CAS No. 88785-37-9

1-Fluoro-3-(sulfinylamino)benzene

Cat. No.: B3164078
CAS No.: 88785-37-9
M. Wt: 157.17 g/mol
InChI Key: NEWDRMDPJIBHQY-UHFFFAOYSA-N
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Description

1-Fluoro-3-(sulfinylamino)benzene is an organic compound with the molecular formula C6H4FNOS. It is a derivative of benzene, where a fluorine atom and a sulfinylamino group are substituted at the 1 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(sulfinylamino)benzene can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfinylamino group .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(sulfinylamino)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinylamino group can yield sulfonyl derivatives, while nucleophilic substitution of the fluorine atom can produce a wide range of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-3-(sulfinylamino)benzene is unique due to the presence of both a fluorine atom and a sulfinylamino group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler halogenated benzenes .

Properties

IUPAC Name

1-fluoro-3-(sulfinylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWDRMDPJIBHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=S=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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